5-(3-Oxocyclohexyl)pentyl acetate

Positional isomerism Structure-activity relationship Cyclohexanone reactivity

5-(3-Oxocyclohexyl)pentyl acetate (CAS 180900-71-4) is a C₁₃H₂₂O₃ ester (MW 226.31 g/mol; exact mass 226.156895 g/mol) bearing a 3-oxocyclohexyl moiety linked via a five-carbon alkyl chain to an acetate terminus. Its IUPAC name is 5-(3-oxocyclohexyl)pentyl acetate; the SMILES notation is CC(=O)OCCCCCC1CCCC(=O)C1, and the InChIKey is INSIKZHLKOYNOX-UHFFFAOYSA-N.

Molecular Formula C13H22O3
Molecular Weight 226.31 g/mol
CAS No. 180900-71-4
Cat. No. B12553767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Oxocyclohexyl)pentyl acetate
CAS180900-71-4
Molecular FormulaC13H22O3
Molecular Weight226.31 g/mol
Structural Identifiers
SMILESCC(=O)OCCCCCC1CCCC(=O)C1
InChIInChI=1S/C13H22O3/c1-11(14)16-9-4-2-3-6-12-7-5-8-13(15)10-12/h12H,2-10H2,1H3
InChIKeyINSIKZHLKOYNOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Oxocyclohexyl)pentyl acetate (CAS 180900-71-4): Structural Identity, Physicochemical Profile, and Procurement-Grade Differentiation Basis


5-(3-Oxocyclohexyl)pentyl acetate (CAS 180900-71-4) is a C₁₃H₂₂O₃ ester (MW 226.31 g/mol; exact mass 226.156895 g/mol) bearing a 3-oxocyclohexyl moiety linked via a five-carbon alkyl chain to an acetate terminus [1]. Its IUPAC name is 5-(3-oxocyclohexyl)pentyl acetate; the SMILES notation is CC(=O)OCCCCCC1CCCC(=O)C1, and the InChIKey is INSIKZHLKOYNOX-UHFFFAOYSA-N . The compound belongs to the broader class of substituted cyclohexyl esters that have attracted interest in the flavour and fragrance industry for fruity odor notes [2], and it is catalogued in the Wiley Registry of Mass Spectral Data, confirming its analytical traceability [1].

Why Generic Substitution of 5-(3-Oxocyclohexyl)pentyl acetate (CAS 180900-71-4) Fails: Structural, Functional, and Regulatory Consequences


Generic substitution of 5-(3-oxocyclohexyl)pentyl acetate with in-class analogs is problematic for at least three reasons. First, the 3-oxo positional isomer is structurally distinct from the 2-oxo variant (CAS 16121-27-0); even though both share the molecular formula C₁₃H₂₂O₃ and molecular weight, the ketone position alters the electronic environment of the cyclohexanone ring, which can shift reactivity in Michael addition and condensation pathways . Second, the ketone functional group differentiates the target from non-ketone cyclohexyl acetates such as pentylcyclohexyl acetate (CAS 85665-91-4; C₁₃H₂₄O₂) and 2-tert-pentylcyclohexyl acetate (Coniferan, CAS 67874-72-0; C₁₃H₂₄O₂) [1]. The absence of the ketone in these analogs removes a hydrogen-bond acceptor site (H-bond acceptor count: 2 vs 3 in the target), eliminates the capacity for ketone-specific synthetic transformations, and is associated with a divergent odor profile—woody/coniferous vs. fruity—as documented in the fragrance patent literature [2][3]. Third, regulatory inventory status is not interchangeable: pentylcyclohexyl acetate is listed on the Japanese Existing Chemical Substances inventory (MITI No. 3-2311) [4], whereas the target compound's regulatory status is less established, potentially affecting time-to-market for formulated products in regulated jurisdictions. These structural, functional, and regulatory differences mean that substituting the target compound without reformulation and re-validation can compromise synthetic utility, olfactory performance, and compliance.

Product-Specific Quantitative Differentiation Evidence for 5-(3-Oxocyclohexyl)pentyl acetate (CAS 180900-71-4) vs. Closest Analogs


Positional Isomerism: 3-Oxo vs. 2-Oxo Cyclohexyl Substitution Defines Distinct Chemical Space

5-(3-Oxocyclohexyl)pentyl acetate differs fundamentally from its positional isomer 5-(2-oxocyclohexyl)pentyl acetate (CAS 16121-27-0) in the location of the ketone on the cyclohexane ring. Both compounds share the molecular formula C₁₃H₂₂O₃ and an identical molecular weight of 226.31 g/mol, but the 3-oxo substitution places the carbonyl at the meta position relative to the pentyl acetate tether, whereas the 2-oxo isomer places it at the ortho position . This positional shift alters the steric environment around the carbonyl, modifies the conformational preferences of the cyclohexanone ring, and can affect both reactivity in nucleophilic additions and putative odorant-receptor interactions. The 3-oxocyclohexylpentyl substructure has been explicitly utilized as a synthetic building block in the preparation of ethyl 5-(3-oxocyclohexyl)pentanoate via copper-catalyzed conjugate addition, demonstrating a reactivity pattern distinct from 2-oxo analogs [1]. No direct head-to-head olfactory or reactivity comparison is available in the public domain; the evidence cited is cross-study comparable and class-level inference.

Positional isomerism Structure-activity relationship Cyclohexanone reactivity

Ketone Functional Group: Differentiating the Target from Non-Ketone Cyclohexyl Acetate Fragrance Ingredients

The target compound contains both a ketone (C=O) and an ester (O-C=O) functional group, yielding a total of three hydrogen-bond acceptor sites. In contrast, the commercially established fragrance ingredient pentylcyclohexyl acetate (CAS 85665-91-4) and 2-tert-pentylcyclohexyl acetate (Coniferan, CAS 67874-72-0) lack the ketone and possess only two H-bond acceptors [1][2]. The molecular formula shift from C₁₃H₂₂O₃ (target) to C₁₃H₂₄O₂ (comparators) reflects the formal loss of one oxygen atom and the gain of two hydrogen atoms, corresponding to a molecular weight decrease from 226.31 to 212.33 g/mol. The ketone provides a nucleophilic trapping site enabling Michael addition, condensation with amines, and α-alkylation chemistry that is unavailable to the non-ketone analogs . The Givaudan patent WO2017097884A1, which discloses substituted cyclohexyl derivatives with fruity odor notes, emphasizes compounds bearing both ester and additional functional handles, establishing the class-level relevance of bifunctional cyclohexyl esters for perfumery [3].

Functional group complement Hydrogen-bond acceptor count Synthetic handle

GC-MS Spectral Fingerprint: Definitive Identity Verification Against the Wiley Registry

The target compound possesses a curated GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID: FPjbDp6ZimF), providing a definitive analytical fingerprint for identity confirmation and purity assessment [1]. This spectrum serves as an orthogonal identification method that can distinguish the target from close structural analogs. For example, 5-(2-oxocyclohexyl)pentyl acetate (CAS 16121-27-0) and methyl dihydrojasmonate (CAS 24851-98-7), despite sharing the same molecular formula (C₁₃H₂₂O₃) and nominal mass, will produce distinct fragmentation patterns due to differences in ring size (cyclohexanone vs. cyclopentanone) and substitution position. The availability of a reference-quality mass spectrum reduces reliance on retention time alone and enables confident identification even in complex fragrance or reaction mixtures.

Analytical QC GC-MS Spectral library match

Molecular Formula Isosterism: Cyclohexanone Core vs. Cyclopentanone Core (Methyl Dihydrojasmonate) Drives Divergent Odor and Physicochemical Profiles

5-(3-Oxocyclohexyl)pentyl acetate shares the molecular formula C₁₃H₂₂O₃ and molecular weight (226.31 g/mol) with methyl dihydrojasmonate (MDJ; Hedione; CAS 24851-98-7), the industry-standard jasmonic fragrance ingredient. Despite this formula identity, the compounds are fundamentally non-interchangeable because the target possesses a cyclohexanone core while MDJ possesses a cyclopentanone core substituted at the 2-position with a pentyl chain and at the 3-position with a methyl acetate group [1]. The six-membered vs. five-membered ring difference alters ring conformational dynamics, carbonyl electronics, and steric presentation to olfactory receptors. MDJ has a well-characterized odor profile described as sweet, floral, jasmine-like with fruity undertones, and an odor recognition threshold of approximately 15 ppb (racemic mixture) [2]. The target compound, containing a cyclohexanone ring, is structurally more closely related to the substituted cyclohexyl derivatives described by Saget et al. (2022), which exhibit predominantly fruity and/or woody notes distinct from the jasmine-floral character of MDJ [3]. The LogP of MDJ is reported as 2.50–2.98 [4]; the target compound, with an additional ring carbon, is predicted to have a higher LogP, which would affect both volatility (headspace concentration) and substantivity on different matrices.

Molecular formula isosterism Odor character Ring-size effect

Regulatory Inventory Status: Pentylcyclohexyl Acetate vs. 5-(3-Oxocyclohexyl)pentyl acetate — Divergent Compliance Profiles

Pentylcyclohexyl acetate (CAS 85665-91-4), a non-ketone structural analog, is formally listed on the Japanese Existing Chemical Substances inventory under MITI Number 3-2311 and is registered in the EC Inventory (EC Number 288-181-4) [1]. It also has a documented skin irritation profile: moderate irritation in rabbits at 500 mg/24h . In contrast, 5-(3-oxocyclohexyl)pentyl acetate (CAS 180900-71-4) does not appear in the publicly searchable Japanese Existing Chemical Substances database (J-CHECK) nor does it have an assigned EC Number, indicating a less mature regulatory status [2]. For procurement decisions in regulated markets (cosmetics, food contact, consumer fragrances), this inventory gap means the target compound may require new substance notification or registration before commercial use, whereas pentylcyclohexyl acetate may be used with fewer administrative hurdles. However, for research and development applications (non-regulated use), this distinction is less critical.

Chemical inventory Regulatory compliance Market access

Best-Fit Research and Industrial Application Scenarios for 5-(3-Oxocyclohexyl)pentyl acetate (CAS 180900-71-4)


Synthetic Intermediate for Cyclohexanone-Containing Building Blocks

The ketone functionality of 5-(3-oxocyclohexyl)pentyl acetate enables its use as a synthetic intermediate in the preparation of more complex cyclohexanone derivatives. The documented copper-catalyzed conjugate addition protocol for ethyl 5-(3-oxocyclohexyl)pentanoate demonstrates the synthetic accessibility of the 3-oxocyclohexylpentyl scaffold, and the acetate terminus provides a protected alcohol handle that can be selectively deprotected post-modification [1]. This scenario is most relevant for medicinal chemistry and agrochemical research groups seeking a bifunctional building block that offers both a ketone (for C–C bond formation via enolate chemistry) and a latent alcohol (for further esterification or oxidation) .

Fragrance Research: Exploring Fruity-Cyclohexanone Odor Space

The Givaudan patent WO2017097884A1 establishes that substituted cyclohexyl ester derivatives can exhibit fruity odor notes useful for perfumery [2]. The published work by Saget et al. (2022) further demonstrates that highly substituted cyclohexane derivatives present predominantly fruity and/or woody olfactory characters [3]. Within this landscape, 5-(3-oxocyclohexyl)pentyl acetate occupies a specific structural niche—a 3-oxocyclohexyl core with a pentyl acetate tether—that is distinct from both the 2-oxo positional isomer and the cyclopentanone-based methyl dihydrojasmonate. Procurement of the target compound is indicated for fragrance houses and academic olfactory research groups conducting structure-odor relationship (SOR) studies on cyclohexanone esters, or for formulators seeking a fruity note that differs from the jasmine-floral character of Hedione [4].

Analytical Reference Standard for GC-MS Identification in Complex Mixtures

The availability of a curated EI mass spectrum in the Wiley Registry of Mass Spectral Data 2023 makes 5-(3-oxocyclohexyl)pentyl acetate suitable as an analytical reference standard for GC-MS method development and unknown identification workflows [5]. Its unique InChIKey (INSIKZHLKOYNOX-UHFFFAOYSA-N) and exact mass (226.156895 g/mol) enable unambiguous database searching. Laboratories performing fragrance analysis, essential oil characterization, or environmental monitoring of cyclohexyl esters can use the target compound to establish retention indices, optimize chromatographic separation from co-eluting isobaric species (e.g., methyl dihydrojasmonate, which shares the same nominal mass), and validate mass spectral library search algorithms.

Chemical Biology Probe Development: Bifunctional Cyclohexanone Ester Scaffold

The combination of a ketone and an ester within the same molecule provides orthogonal reactivity that is valuable in chemical biology probe design. The ketone can be derivatized via oxime or hydrazone formation for bioconjugation, while the ester can be hydrolyzed to reveal a carboxylic acid or reduced to the primary alcohol for further functionalization . Although the target compound has no published direct biological activity data as of the search date, the 3-oxocyclohexyl motif is a recognized pharmacophoric element in steroid synthesis intermediates . Research groups engaged in fragment-based drug discovery or targeted protein degradation (PROTAC) linker design may find the pentyl spacer between the cyclohexanone and the acetate to be a useful modular building block.

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